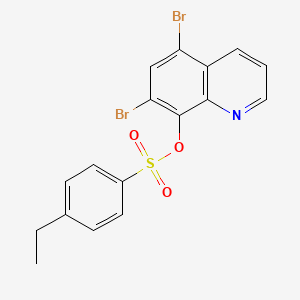

5,7-Dibromoquinolin-8-yl 4-ethylbenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

A novel compound closely related to 5,7-Dibromoquinolin-8-yl 4-ethylbenzenesulfonate, 5-amino-7-bromoquinolin-8-ol sulfonate derivatives, was synthesized and displayed significant antimicrobial activity against various bacterial and fungal strains. The chemoselective synthesis of these derivatives emphasizes the compound's potential as a basis for developing potent antibacterial and antifungal agents (P. Krishna, 2018).

Antioxidant and Corrosion Inhibitor for Lubricating Oils

Quinazolone derivatives, structurally related to this compound, have been evaluated as antioxidant additives for lubricating oils, showing high effectiveness. These compounds were tested for their ability to inhibit corrosion and oxidation in gasoline lubricating oils, highlighting their potential utility in enhancing the performance and longevity of engine oils (O. M. Habib, H. M. Hassan, A. El‐Mekabaty, 2014).

Inhibitors of Protein Kinase and Protein Kinase C

Isoquinolinesulfonamides, compounds related to this compound, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. This finding indicates the potential of such compounds in therapeutic applications targeting diseases mediated by these enzymes (H. Hidaka, M. Inagaki, S. Kawamoto, Y. Sasaki, 1984).

Corrosion Inhibition

Novel heterocyclic compounds based on the 8-hydroxyquinoline moiety, which shares functional similarities with this compound, have been synthesized and shown to be efficient corrosion inhibitors for mild steel in hydrochloric acid. This application is crucial for protecting industrial equipment and infrastructure from corrosion-related damage (M. Rbaa, F. Benhiba, I. Obot, et al., 2019).

Immunomodulatory Effects

Quinoline derivatives, including those structurally related to this compound, have demonstrated potent immunosuppressive activity without significant cytotoxicity. This suggests their potential in developing new therapies for autoimmune diseases or as immunosuppressants for transplant patients (Guo-Biao Liu, Jianliang Xu, Cui-cui He, et al., 2009).

Propiedades

IUPAC Name |

(5,7-dibromoquinolin-8-yl) 4-ethylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Br2NO3S/c1-2-11-5-7-12(8-6-11)24(21,22)23-17-15(19)10-14(18)13-4-3-9-20-16(13)17/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIPTCQDBPXYHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Br2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine](/img/structure/B2925249.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2925256.png)

![1-((2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)azolidine-2,5-dione](/img/structure/B2925260.png)

![2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2925261.png)

![4-[4-(6-Methyl-2,6-diazaspiro[3.4]octan-8-yl)pyrimidin-2-yl]morpholine;trihydrochloride](/img/structure/B2925264.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2925265.png)